molecular formula C11H16N2O2 B15327875 2,4-Dipropylpyrimidine-5-carboxylic acid

2,4-Dipropylpyrimidine-5-carboxylic acid

Cat. No.: B15327875
M. Wt: 208.26 g/mol
InChI Key: KWDWQZTXZZRWOK-UHFFFAOYSA-N
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Description

2,4-Dipropylpyrimidine-5-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two propyl groups attached to the 2 and 4 positions of the pyrimidine ring and a carboxylic acid group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dipropylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dipropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

2,4-Dipropylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dipropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions are crucial for the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A compound with amino groups at positions 2 and 4, used in the synthesis of pharmaceuticals.

    2,4-Dihydroxypyrimidine: A compound with hydroxyl groups at positions 2 and 4, known for its biological activities.

    2,4-Dimethylpyrimidine: A compound with methyl groups at positions 2 and 4, used as an intermediate in organic synthesis.

Uniqueness

2,4-Dipropylpyrimidine-5-carboxylic acid is unique due to the presence of propyl groups, which influence its chemical reactivity and biological properties. The carboxylic acid group adds to its versatility, allowing for various chemical modifications and applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2,4-dipropylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-3-5-9-8(11(14)15)7-12-10(13-9)6-4-2/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

KWDWQZTXZZRWOK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)CCC

Origin of Product

United States

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